molecular formula C15H20N2O4 B14125985 1-Benzyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate CAS No. 917255-45-9

1-Benzyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate

Cat. No.: B14125985
CAS No.: 917255-45-9
M. Wt: 292.33 g/mol
InChI Key: JXIQNBRYYAUHBT-UHFFFAOYSA-N
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Description

1-Benzyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate is a chemical compound with a molecular formula of C15H20N2O4. This compound is part of the piperidine family, which is known for its diverse applications in pharmaceuticals and organic chemistry. The structure of this compound includes a piperidine ring substituted with benzyl, methyl, and amino groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate typically involves the reaction of piperidine derivatives with benzyl and methyl substituents. One common method includes the use of benzyl chloride and methylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution and formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

1-Benzyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Benzyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic processes and cellular functions.

Comparison with Similar Compounds

    1-Benzyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

    1-Benzyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate: A related compound with a pyrrolidine ring, exhibiting different chemical properties and biological activities.

Uniqueness: 1-Benzyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate stands out due to its specific substitution pattern, which imparts unique reactivity and potential applications. Its combination of benzyl, methyl, and amino groups makes it a valuable compound for diverse chemical transformations and research purposes.

Properties

CAS No.

917255-45-9

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

1-O-benzyl 2-O-methyl 4-aminopiperidine-1,2-dicarboxylate

InChI

InChI=1S/C15H20N2O4/c1-20-14(18)13-9-12(16)7-8-17(13)15(19)21-10-11-5-3-2-4-6-11/h2-6,12-13H,7-10,16H2,1H3

InChI Key

JXIQNBRYYAUHBT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(CCN1C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

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